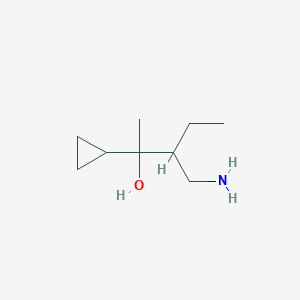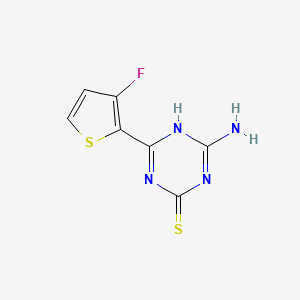
4-(Propane-2-sulfonyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(Propane-2-sulfonyl)cyclohexan-1-amine involves several steps. One common method includes the reaction of cyclohexanone with propane-2-sulfonyl chloride in the presence of a base to form the sulfonyl derivative. This intermediate is then reacted with ammonia or an amine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
4-(Propane-2-sulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Propane-2-sulfonyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Propane-2-sulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-(Propane-2-sulfonyl)cyclohexan-1-amine can be compared with other sulfonyl-containing compounds, such as:
- 4-(Methylsulfonyl)cyclohexan-1-amine
- 4-(Ethylsulfonyl)cyclohexan-1-amine
- 4-(Butylsulfonyl)cyclohexan-1-amine
These compounds share similar chemical structures but differ in the length and nature of the sulfonyl group. The uniqueness of this compound lies in its specific sulfonyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
4-propan-2-ylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h7-9H,3-6,10H2,1-2H3 |
InChI Key |
ZMTORICRSZZXFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide](/img/structure/B15255736.png)








![Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B15255799.png)

